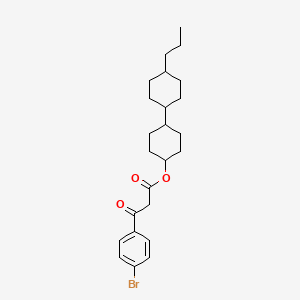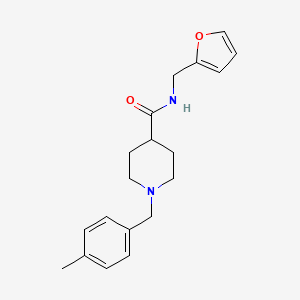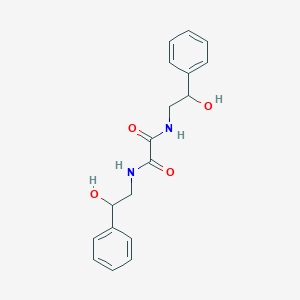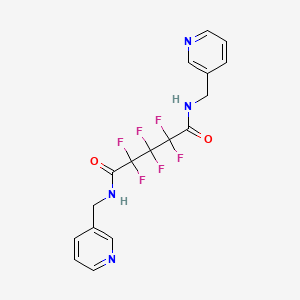
4'-propyl-1,1'-bi(cyclohexyl)-4-yl 3-(4-bromophenyl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4'-propyl-1,1'-bi(cyclohexyl)-4-yl 3-(4-bromophenyl)-3-oxopropanoate is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. This compound is a derivative of the cyclohexane ring and has a unique structure that makes it an interesting subject for research.
Mechanism of Action
The mechanism of action of 4'-propyl-1,1'-bi(cyclohexyl)-4-yl 3-(4-bromophenyl)-3-oxopropanoate is not yet fully understood. However, studies have shown that it inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4'-propyl-1,1'-bi(cyclohexyl)-4-yl 3-(4-bromophenyl)-3-oxopropanoate have been studied extensively. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, this compound has been shown to have low toxicity and high selectivity towards its target enzymes, making it a safe and effective drug candidate.
Advantages and Limitations for Lab Experiments
The advantages of using 4'-propyl-1,1'-bi(cyclohexyl)-4-yl 3-(4-bromophenyl)-3-oxopropanoate in lab experiments include its potent anti-inflammatory and analgesic activities, low toxicity, and high selectivity towards its target enzymes. However, the limitations include the need for further studies to fully understand its mechanism of action and the potential side effects associated with its use.
Future Directions
There are many future directions for the study of 4'-propyl-1,1'-bi(cyclohexyl)-4-yl 3-(4-bromophenyl)-3-oxopropanoate. Some potential areas of research include:
1. Further studies to understand the mechanism of action of this compound.
2. Development of new drugs based on the structure of this compound for the treatment of various inflammatory diseases.
3. Studies to determine the potential side effects of this compound and its safety profile.
4. Investigation of the potential use of this compound in other fields, such as agriculture and environmental science.
In conclusion, 4'-propyl-1,1'-bi(cyclohexyl)-4-yl 3-(4-bromophenyl)-3-oxopropanoate is a chemical compound with potential applications in various fields of scientific research. Its potent anti-inflammatory and analgesic activities make it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases. Further studies are needed to fully understand its mechanism of action and potential side effects, but the future looks promising for this unique compound.
Synthesis Methods
The synthesis of 4'-propyl-1,1'-bi(cyclohexyl)-4-yl 3-(4-bromophenyl)-3-oxopropanoate involves the reaction of 4-bromobenzoyl chloride with 4-cyclohexylbutan-2-one in the presence of a base. The resulting product is then reacted with propylamine to yield the final product. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.
Scientific Research Applications
4'-propyl-1,1'-bi(cyclohexyl)-4-yl 3-(4-bromophenyl)-3-oxopropanoate has potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
[4-(4-propylcyclohexyl)cyclohexyl] 3-(4-bromophenyl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33BrO3/c1-2-3-17-4-6-18(7-5-17)19-10-14-22(15-11-19)28-24(27)16-23(26)20-8-12-21(25)13-9-20/h8-9,12-13,17-19,22H,2-7,10-11,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOSXVFCVGTZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)OC(=O)CC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide](/img/structure/B5138074.png)
![3-(3,4-dichlorophenyl)-5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5138081.png)


![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5138104.png)

![4-butyl-8-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5138111.png)
![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-5-methoxy-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine](/img/structure/B5138116.png)

![ethyl 4-{[2-(2-fluorophenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5138128.png)
![4,4-dimethyl-2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5138141.png)

![5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5138160.png)
